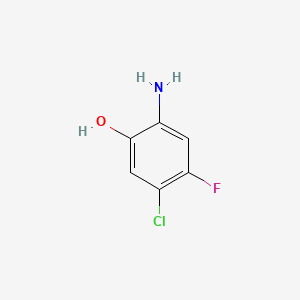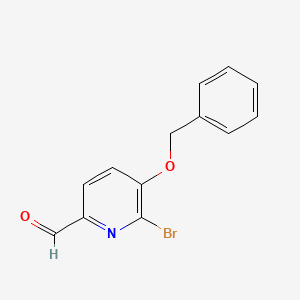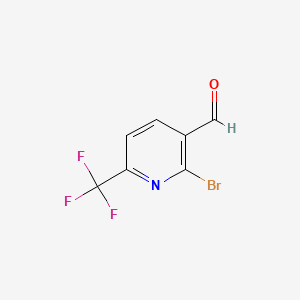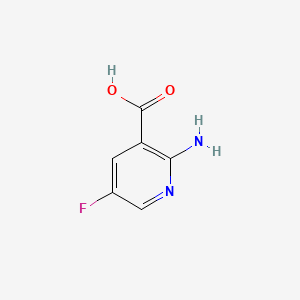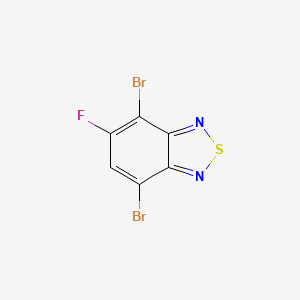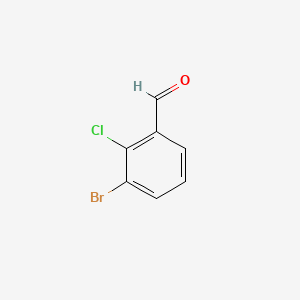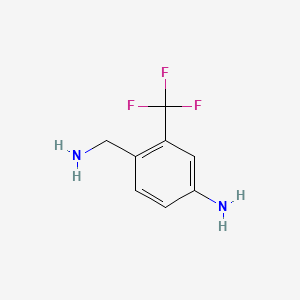
4-(Aminomethyl)-3-(trifluoromethyl)aniline
概要
説明
“4-(Aminomethyl)-3-(trifluoromethyl)aniline” is a compound that contains an aniline group, a trifluoromethyl group, and an aminomethyl group. Anilines are derivatives of ammonia in which one or more hydrogen atoms have been replaced by a phenyl group. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 and consists of a carbon atom linked to three fluorine atoms and connected to the rest of a molecule by a single bond . The aminomethyl group (-CH2NH2) is a functional group that consists of a methyl group attached to an amino group.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the aminomethyl group onto an aniline molecule. One possible method could involve the reaction of 4-(trifluoromethyl)aniline with a suitable aminomethylating reagent .
Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” would consist of a benzene ring (from the aniline group) substituted with a trifluoromethyl group at the 3-position and an aminomethyl group at the 4-position .
Chemical Reactions Analysis
The chemical reactions of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” would be influenced by the presence of the aniline, trifluoromethyl, and aminomethyl groups. The aniline group can undergo reactions typical of aromatic amines, such as electrophilic substitution . The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .
科学的研究の応用
Specific Scientific Field
Biochemistry and Molecular Biology .
Summary of the Application
“4-(Aminomethyl)-3-(trifluoromethyl)aniline” is used in the study of proline, an amino acid that exhibits a variety of unique functions in biological contexts . The trifluoromethyl group is used as a label in proline to circumvent the lack of common NH-NMR reporters in peptidyl–prolyl fragments .
Methods of Application
The trifluoromethyl group is introduced into the proline ring via chemical synthesis . The behavior of trifluoromethyl-substituted residues is then compared with that of methyl-substituted analogues .
Results or Outcomes
The study found that trifluoromethyl-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
Application in Radical Trifluoromethylation
Specific Scientific Field
Summary of the Application
The trifluoromethyl group, which includes “4-(Aminomethyl)-3-(trifluoromethyl)aniline”, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This is due to its ability to undergo trifluoromethylation of carbon-centered radical intermediates .
Methods of Application
The specific methods of application are not detailed in the source, but it involves the trifluoromethylation of carbon-centered radical intermediates .
Results or Outcomes
The outcomes of this application are not specified in the source .
Application in Synthesis of Specific Compounds
Specific Scientific Field
Summary of the Application
“4-(Trifluoromethyl)aniline hydrochloride” is used in the synthesis of 2-(4-((6-Chloro-2-quinoxalinyl)oxy)phenoxy)-N-(4-(trifluoromethyl)phenyl)propanamide .
Methods of Application
The specific methods of application are not detailed in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
Application in Fluorescent Probes
Specific Scientific Field
Summary of the Application
Triphenylamine-based small-molecule fluorescent probes have been widely used in the fields of molecular recognition, molecular imaging, materials chemistry, and also in biology and medical science . “4-(Aminomethyl)-3-(trifluoromethyl)aniline” could potentially be used as a building block in the synthesis of these probes .
Methods of Application
The specific methods of application are not detailed in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
Application in Synthesis of Other Compounds
Specific Scientific Field
Summary of the Application
“4-(Trifluoromethylthio)aniline” is used in the synthesis of various compounds . It’s possible that “4-(Aminomethyl)-3-(trifluoromethyl)aniline” could be used in a similar manner.
Methods of Application
The specific methods of application are not detailed in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
Application in C–F Bond Functionalization
Specific Scientific Field
Summary of the Application
The C–F bond is the strongest single bond in organic compounds. It is the most challenging task to study the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Methods of Application
The specific methods of application are not detailed in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
Safety And Hazards
将来の方向性
The study and application of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” could be a potential area of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry. Its unique combination of functional groups could make it a useful building block in the synthesis of complex molecules .
特性
IUPAC Name |
4-(aminomethyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,4,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGJSASELAQLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-(trifluoromethyl)aniline | |
Synthesis routes and methods
Procedure details







Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)
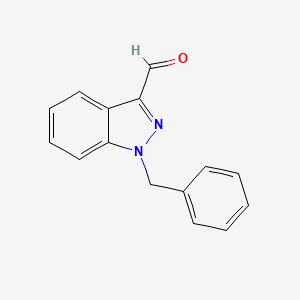
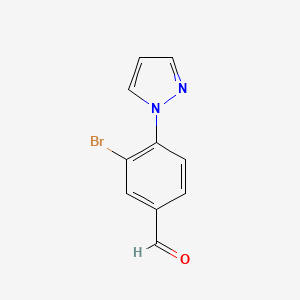
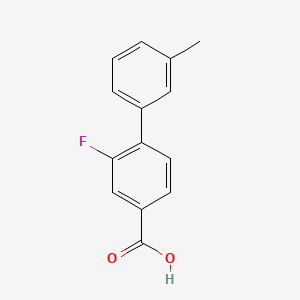
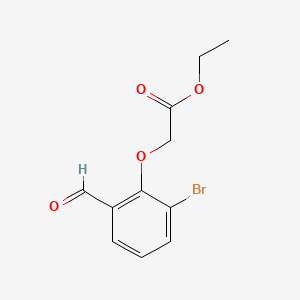
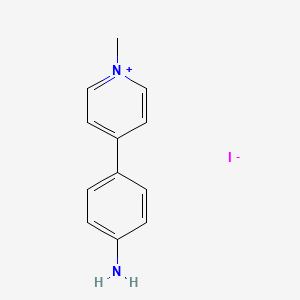
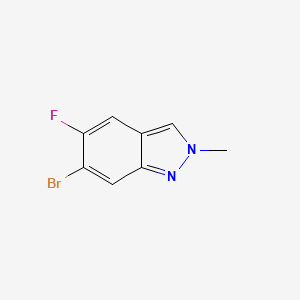
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)
